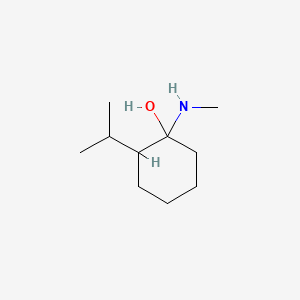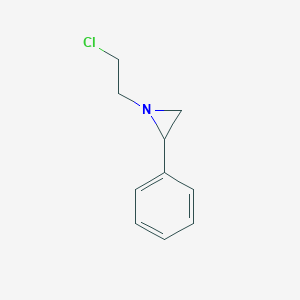
2-Pyridinecarboxaldehyde, (6-methoxy-2-methyl-4-quinolinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinecarboxaldehyde, (6-methoxy-2-methyl-4-quinolinyl)hydrazone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridine ring, a quinoline moiety, and a hydrazone linkage, which contribute to its diverse chemical reactivity and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxaldehyde, (6-methoxy-2-methyl-4-quinolinyl)hydrazone typically involves the condensation of 2-pyridinecarboxaldehyde with (6-methoxy-2-methyl-4-quinolinyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is subsequently purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Pyridinecarboxaldehyde, (6-methoxy-2-methyl-4-quinolinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinoline derivatives, while reduction may produce hydrazine derivatives.
科学的研究の応用
2-Pyridinecarboxaldehyde, (6-methoxy-2-methyl-4-quinolinyl)hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism by which 2-Pyridinecarboxaldehyde, (6-methoxy-2-methyl-4-quinolinyl)hydrazone exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: The compound could bind to specific receptors, modulating cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 2-Formyl-6-methoxypyridine
- 6-Methoxypyridine-2-carbaldehyde
- 6-Methyl-2-pyridinecarboxaldehyde
Uniqueness
2-Pyridinecarboxaldehyde, (6-methoxy-2-methyl-4-quinolinyl)hydrazone is unique due to its combination of a pyridine ring, a quinoline moiety, and a hydrazone linkage. This structural arrangement imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds.
特性
CAS番号 |
29125-43-7 |
|---|---|
分子式 |
C18H18N4O |
分子量 |
306.4 g/mol |
IUPAC名 |
6-methoxy-2-methyl-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]quinolin-4-amine |
InChI |
InChI=1S/C18H18N4O/c1-12-5-4-6-14(20-12)11-19-22-18-9-13(2)21-17-8-7-15(23-3)10-16(17)18/h4-11H,1-3H3,(H,21,22)/b19-11+ |
InChIキー |
CWDRZKRXDUBWCO-YBFXNURJSA-N |
異性体SMILES |
CC1=NC(=CC=C1)/C=N/NC2=C3C=C(C=CC3=NC(=C2)C)OC |
正規SMILES |
CC1=NC(=CC=C1)C=NNC2=C3C=C(C=CC3=NC(=C2)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


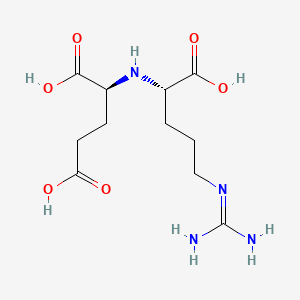


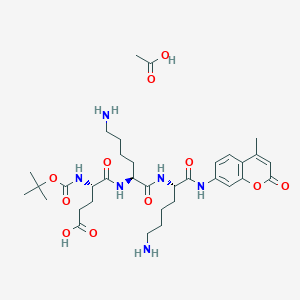

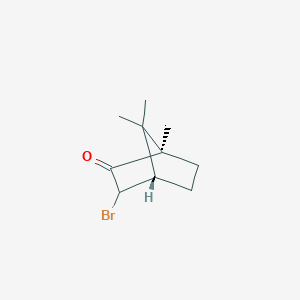
![2-[(Oxan-2-yl)oxy]ethyl thiocyanate](/img/structure/B13830530.png)
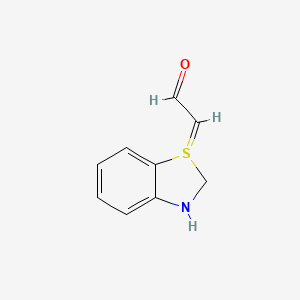
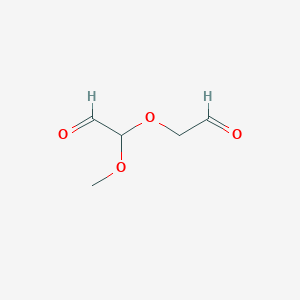
![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13830553.png)

